2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
RIN1 is a novel inhibitor of the transcription factor RBPJ, disrupting the interaction between NOTCH and RBPJ and blocking the functional interaction of RBPJ with SHARP.
Scientific Research Applications
Antipsychotic Potential
- Research on analogs of this compound demonstrates potential antipsychotic properties without interacting with dopamine receptors, which is unique compared to conventional antipsychotics. This could open new avenues for treating psychiatric disorders while potentially avoiding some side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Modulation of Metabotropic Glutamate Receptors
- Compounds structurally similar to 2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide have been studied for their ability to modulate metabotropic glutamate receptors, which could be significant in developing treatments for neurological conditions (De Paulis et al., 2006).
Antibacterial Applications
- Analogous compounds have demonstrated significant antibacterial activity, suggesting potential uses in combating bacterial infections. This is particularly relevant in the context of increasing antibiotic resistance (Rai et al., 2009).
Antimycobacterial Activity
- Some studies have focused on the antimycobacterial properties of similar compounds, indicating potential applications in treating tuberculosis (Nayak et al., 2016).
Potential in Cancer Treatment
- Research indicates that these types of compounds could be useful in developing cancer treatments, particularly in targeting specific pathways involved in tumor growth and proliferation (Raffa et al., 2019).
Drug Metabolism Studies
- Studies have also explored the metabolism of related compounds, providing insights into their pharmacokinetics and potential as therapeutic agents (Teffera et al., 2013).
Properties
Molecular Formula |
C17H14FN3O2 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-4-(2-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C17H14FN3O2/c1-21-14(8-9-20-21)11-6-7-12(17(19)22)16(10-11)23-15-5-3-2-4-13(15)18/h2-10H,1H3,(H2,19,22) |
InChI Key |
MFSSHRCJKRDIOL-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RIN1; RIN-1; RIN 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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